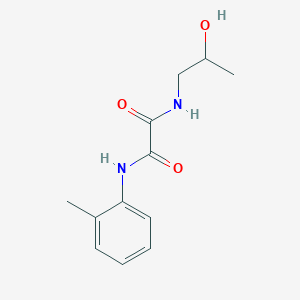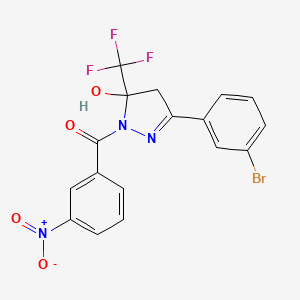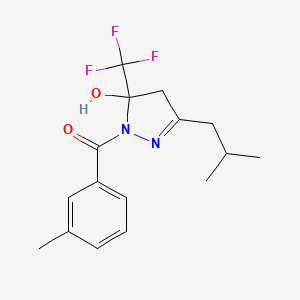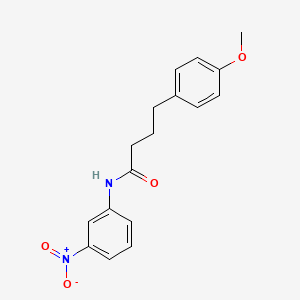![molecular formula C18H22N4O4S B3985120 N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3985120.png)
N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline
Übersicht
Beschreibung
N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is highly expressed in activated microglia and peripheral immune cells. DPA-714 has been extensively studied for its potential as a diagnostic tool for neuroinflammation and as a therapeutic agent for various neurological disorders.
Wirkmechanismus
N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline binds to the TSPO on the outer mitochondrial membrane, which is upregulated in activated microglia and peripheral immune cells. TSPO is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. The binding of this compound to TSPO leads to the activation of downstream signaling pathways, resulting in the release of proinflammatory cytokines and chemokines.
Biochemical and physiological effects:
This compound has been shown to modulate the immune response and reduce neuroinflammation in various animal models of neurological disorders. This compound treatment has been shown to decrease the levels of proinflammatory cytokines and chemokines in the brain, as well as reduce the activation of microglia and astrocytes. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline is its high selectivity for TSPO, which allows for specific imaging and targeting of activated microglia and peripheral immune cells. This compound is also relatively easy to synthesize and has good stability in vivo. However, one of the limitations of this compound is its low affinity for TSPO, which can limit its sensitivity in detecting low levels of microglial activation. This compound also has a relatively short half-life in vivo, which can limit its utility in longitudinal studies.
Zukünftige Richtungen
There are several future directions for the development and application of N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline. One potential direction is the optimization of this compound analogs with higher affinity and selectivity for TSPO. Another direction is the use of this compound in combination with other imaging agents or therapeutic agents for the diagnosis and treatment of neurological disorders. Finally, the development of new animal models and imaging techniques will allow for a better understanding of the role of microglial activation in neurological disorders and the potential therapeutic effects of this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-nitro-4-[4-(phenylsulfonyl)-1-piperazinyl]aniline has been used in a variety of scientific research applications, including neuroinflammation imaging, cancer diagnosis, and drug development. One of the major uses of this compound is in positron emission tomography (PET) imaging of TSPO expression in the brain, which is a marker of microglial activation. This compound PET has been used to study neuroinflammation in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-19(2)15-8-9-17(18(14-15)22(23)24)20-10-12-21(13-11-20)27(25,26)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPWFTATTMXDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




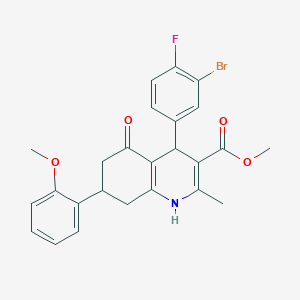
![N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985052.png)

![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B3985073.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B3985088.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B3985112.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3985124.png)
